2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine is a synthetic quindoline analog designed for scientific research, particularly in the field of cancer biology. [] It belongs to a class of compounds known as G-quadruplex stabilizers. [] These compounds exhibit the ability to bind and stabilize G-quadruplex structures, which are non-canonical secondary structures formed by G-rich DNA sequences. [] G-quadruplexes have been identified in key regulatory regions of the genome, including the promoter region of the c-MYC oncogene, and stabilizing these structures has been proposed as a potential strategy for cancer therapy. [] 2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine has been specifically studied for its potential to down-regulate c-MYC expression through G-quadruplex stabilization. []
The molecular structure of 2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine features a central quindoline core fused with an indole ring system. [] A piperazine ring is attached to the 11th position of the indoloquinoline system, and a 2-dimethylaminoethyl chain is linked to the nitrogen atom of the piperazine ring. [] This structure is characterized by its planarity and the presence of multiple aromatic rings, contributing to its ability to interact with G-quadruplex DNA.
2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine acts as a G-quadruplex stabilizer, specifically targeting the G-quadruplex structure in the c-MYC promoter region. [] By binding to and stabilizing this G-quadruplex, the compound interferes with the binding of transcription factors to the c-MYC promoter, ultimately leading to the down-regulation of c-MYC gene expression. [] This mechanism has potential implications for cancer therapy, as c-MYC is a key oncogene involved in cell proliferation, apoptosis, and other cellular processes relevant to cancer development.
The primary scientific research application of 2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine is in the investigation of c-MYC regulation and its potential as a target for cancer therapy. [] The compound has been shown to significantly down-regulate c-MYC expression in a cellular assay using a Burkitt's lymphoma cell line, suggesting its potential as a lead compound for the development of novel anticancer agents. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8